molecular formula C12H11ClN2O B8530723 2-chloro-N,N-dimethylquinoline-4-carboxamide

2-chloro-N,N-dimethylquinoline-4-carboxamide

Cat. No.: B8530723
M. Wt: 234.68 g/mol
InChI Key: VMVOSKUTHKGKAD-UHFFFAOYSA-N
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Description

2-chloro-N,N-dimethylquinoline-4-carboxamide is a useful research compound. Its molecular formula is C12H11ClN2O and its molecular weight is 234.68 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H11ClN2O

Molecular Weight

234.68 g/mol

IUPAC Name

2-chloro-N,N-dimethylquinoline-4-carboxamide

InChI

InChI=1S/C12H11ClN2O/c1-15(2)12(16)9-7-11(13)14-10-6-4-3-5-8(9)10/h3-7H,1-2H3

InChI Key

VMVOSKUTHKGKAD-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C1=CC(=NC2=CC=CC=C21)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a mixture of 2-chloroquinoline-4-carboxylic acid (5.0 g) and THF (48 mL) was added a small amount of DMF, followed by addition of thionyl chloride (1.8 mL) with ice cooling. The mixture was stirred at room temperature for 1 h and then at 60° C. for 1 h. The mixture was cooled to room temperature and then concentrated under reduced pressure, and the residue was diluted with chloroform (30 mL). The mixture was ice-cooled, followed by addition of 50% aqueous dimethyl amine (20 mL), and the mixture was stirred for 10 min. 1 M aqueous sodium hydroxide was added, the mixture was extracted with chloroform, the organic layer was dried with anhydrous magnesium sulfate, then the desiccant was removed by filtration, and the filtrate was concentrated under reduced pressure. The residue was purified by silica gel column chromatography (hexane/ethyl acetate=7:3) to obtain the title compound (4.6 g).
Quantity
5 g
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reactant
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48 mL
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1.8 mL
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

A solution of the resultant 2-chloroquinoline-4-carbonyl chloride in chloroform (50 ml) was treated with triethylamine (4.4 ml, 31.5 mmol), followed by solid dimethylamine hydrochloride (1.28 g, 15.7 mmol). The reaction stirred for one hour at ambient temperature at which time it was washed with 10% aqueous sodium hydroxide and 15% aqueous citric acid. Drying over anhydrous sodium sulfate, followed by evaporation under reduced pressure gave 2-chloroquinoline-4-carboxylic acid dimethylamide (1.5 g, 40%) as a tan solid. [M+H]+ 235.
Quantity
0 (± 1) mol
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Reaction Step One
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4.4 mL
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reactant
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50 mL
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1.28 g
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reactant
Reaction Step Two

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